molecular formula C15H13N3OS B4571556 1-[2-(ethylthio)benzoyl]-1H-1,2,3-benzotriazole

1-[2-(ethylthio)benzoyl]-1H-1,2,3-benzotriazole

Cat. No.: B4571556
M. Wt: 283.4 g/mol
InChI Key: PAADVYQHTJOJPN-UHFFFAOYSA-N
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Description

1-[2-(ethylthio)benzoyl]-1H-1,2,3-benzotriazole is a useful research compound. Its molecular formula is C15H13N3OS and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.07793322 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

1-[2-(Ethylthio)benzoyl]-1H-1,2,3-Benzotriazole and related compounds have been explored for their potential in antifungal applications. A study by Toraskar, Kadam, and Kulkarni (2009) on azetidinones synthesized from similar benzotriazole derivatives revealed moderate to good antifungal activity against Candida albicans. These compounds were also docked into the active site of CYT P-450 to understand their receptor interaction (Toraskar, Kadam, & Kulkarni, 2009).

Biotransformation and Environmental Impact

Benzotriazoles, including those similar to this compound, have been identified as widespread micropollutants in the aquatic environment due to their use as corrosion inhibitors. Huntscha et al. (2014) investigated the aerobic biological degradation mechanisms of benzotriazoles in activated sludge, elucidating degradation pathways and transformation products. This study highlights the environmental relevance and the broad range of possible reaction pathways for benzotriazoles (Huntscha et al., 2014).

Photocatalytic Degradation

The degradation of benzotriazole compounds under ultraviolet light has been studied for environmental detoxification. Ye et al. (2018) evaluated the efficiency of 1H-benzotriazole degradation using ultraviolet activating persulfate. Their findings suggest that incomplete mineralization by UV/persulfate is effective for detoxification, highlighting a potential environmental application for similar benzotriazole compounds (Ye et al., 2018).

Synthesis of Heterocycles

Katritzky, Xu, He, and Mehta (2001) demonstrated the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines using compounds related to this compound. Their research opens avenues for the development of novel heterocyclic compounds, which have a wide range of applications in medicinal chemistry (Katritzky, Xu, He, & Mehta, 2001).

Utility in Organic Synthesis

1H-benzotriazole, a compound closely related to this compound, has been reviewed for its utility in various organic synthesis reactions. Hall and Panda (2016) discuss its use as a halogen surrogate and its applications in synthesizing peptides and heterocycles, demonstrating its versatility in organic synthesis (Hall & Panda, 2016).

Corrosion Inhibition

Benzotriazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Zheludkevich, Yasakau, Poznyak, and Ferreira (2005) studied triazole and thiazole derivatives, including benzotriazoles, for corrosion inhibition of aluminum alloys, indicating potential industrial applications (Zheludkevich, Yasakau, Poznyak, & Ferreira, 2005).

Properties

IUPAC Name

benzotriazol-1-yl-(2-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-20-14-10-6-3-7-11(14)15(19)18-13-9-5-4-8-12(13)16-17-18/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAADVYQHTJOJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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